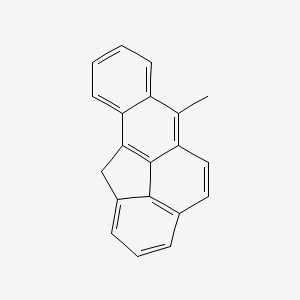

11H-Benz(bc)aceanthrylene, 6-methyl-

Description

Properties

CAS No. |

63041-88-3 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

8-methylpentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |

InChI |

InChI=1S/C20H14/c1-12-15-7-2-3-8-17(15)18-11-14-6-4-5-13-9-10-16(12)20(18)19(13)14/h2-10H,11H2,1H3 |

InChI Key |

IJAOHUABITVDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(CC4=CC=C3)C5=CC=CC=C15 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 11H-Benz[bc]aceanthrylene Derivatives

The synthesis of 11H-Benz[bc]aceanthrylene and related PAHs typically involves multi-step organic synthesis, often starting from simpler aromatic precursors that undergo cyclization and ring fusion reactions. Key steps include:

- Formation of the methylene bridge connecting aromatic rings.

- Construction of fused ring systems via cyclization reactions.

- Introduction of substituents such as methyl groups by alkylation or via substituted starting materials.

Specific Preparation of 6-Methyl Derivative

While direct literature on the exact preparation of 11H-Benz(bc)aceanthrylene, 6-methyl- is limited, analogous synthetic routes for methyl-substituted PAHs and related compounds provide a framework. For example, methylcholanthrene, a methyl-substituted benz[a]anthracene derivative, is synthesized through:

- Condensation of methyl-substituted indanones with lithium salts of aromatic amides.

- Formation of lactone intermediates at low temperatures (-60 °C).

- Acidic cleavage and reductive steps to obtain free acid intermediates.

- Cyclization promoted by zinc chloride in acetic anhydride.

- Final reduction steps to yield the methyl-substituted PAH.

By analogy, the 6-methyl group in 11H-Benz(bc)aceanthrylene, 6-methyl- can be introduced either by starting with methylated aromatic precursors or by methylation of the parent compound at a late stage using selective alkylation methods.

Low-Temperature Protonation and Electrophilic Substitution as Model Reactions

Research involving low-temperature protonation (using FSO3H/SO2ClF) and nitration (HNO3/HOAc or NO2+BF4−) of 11H-Benz[bc]aceanthrylene derivatives has been conducted to understand electrophilic sites and charge delocalization. These methods can also be adapted for functionalization, including methylation, by understanding the electrophilic aromatic substitution patterns.

Summary Table of Preparation Steps (Hypothetical for 6-Methyl Derivative)

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation | Methyl-substituted indanone + lithium salt of aromatic amide | Formation of key intermediate lactone | Low temperature (-60 °C) critical |

| 2 | Acidic cleavage | Acid treatment | Conversion to free acid | Zinc and alkali may be used for reduction |

| 3 | Cyclization | ZnCl2 in acetic anhydride | Formation of fused ring system | Promotes ring closure |

| 4 | Reduction | Hydriodic acid in propionic acid | Final reduction to target compound | Yields methylated PAH |

| 5 | Optional methylation | Electrophilic aromatic substitution or methylation reagents | Introduction of methyl group if not present earlier | Requires regioselectivity control |

Experimental Data and Characterization

Chemical Reactions Analysis

Types of Reactions

11H-Benz(bc)aceanthrylene, 6-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Scientific Research Applications of 11H-Benz(bc)aceanthrylene, 6-methyl-

11H-Benz(bc)aceanthrylene, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound, a derivative of 11H-Benz(bc)aceanthrylene with a methyl group at the sixth position, has the molecular formula C20H14.

11H-Benz(bc)aceanthrylene, 6-methyl- serves as a model compound in studies focusing on polycyclic aromatic hydrocarbons and their reactivity. PAHs are a class of organic compounds composed of multiple aromatic rings, and they are known for their presence in various environmental samples, including air, soil, and water . Understanding the chemical behavior of these compounds is crucial due to their potential toxicity and impact on environmental and human health .

Biology

The compound is investigated for its potential biological activity and interactions with biological macromolecules. This includes studying its effects on enzymes, receptors, and DNA. Research suggests that 11H-Benz(bc)aceanthrylene, 6-methyl- can intercalate into DNA, which may affect transcription and replication processes. Additionally, it may interact with cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that induce oxidative stress and cellular damage.

Medicine

In the field of medicine, 11H-Benz(bc)aceanthrylene, 6-methyl- is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry. A pharmacophore is a structural feature of a molecule that is essential for its biological activity. By identifying and studying the pharmacophoric properties of this compound, researchers may gain insights into designing new drugs with improved efficacy and specificity.

Industry

11H-Benz(bc)aceanthrylene, 6-methyl- is utilized in the synthesis of advanced materials and as a precursor in the production of dyes and pigments. Its unique chemical structure and reactivity make it a valuable building block for creating novel materials with tailored properties. In the dye and pigment industry, it can be used to synthesize compounds with specific colors and enhanced stability.

Chemical Reactions

11H-Benz(bc)aceanthrylene, 6-methyl- undergoes various chemical reactions, including:

- Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.

- Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur in the presence of appropriate reagents like nitric acid and sulfuric acid.

Carcinogenicity

The carcinogenicity of related compounds, such as benz[a]anthracene and benzo[a]pyrene, has been studied extensively . For instance, benz[a]anthracene yielded positive results in several initiation-promotion studies on mouse skin . Benzo[a]pyrene, when applied to the skin of mice, resulted in benign and malignant skin tumors . 11H-Benz[bc]aceanthrylene gave positive results when tested for carcinogenicity in one initiation–promotion study on mouse skin, but gave negative results after subcutaneous injection to mice .

Light-Emitting Diodes

PAHs, including derivatives of benz[a]anthracene, have applications in organic light-emitting diode (OLED) devices . These compounds can be incorporated into luminescent layers to enhance device performance .

Mechanism of Action

The mechanism of action of 11H-Benz(bc)aceanthrylene, 6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and cellular damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta-Fused PAHs

Benz[j]aceanthrylene (B(j)A) and Benz[l]aceanthrylene (B(l)A):

- Metabolism : Rat liver microsomes metabolize B(j)A and B(l)A into dihydrodiols, with activation occurring on the cyclopenta ring .

- Mutagenicity :

- Carcinogenicity: B(l)A's helical configuration and anti-trans-dihydrodiol formation suggest a direct role of its 1,2-oxide metabolite in genotoxicity .

Cyclopenta(cd)pyrene:

- Metabolite: The 3,4-oxide derivative is a direct-acting mutagen and transforms mammalian cells, implicating it as an ultimate carcinogenic form .

Key Contrast: Unlike 11H-Benz[bc]aceanthrylene, B(l)A and cyclopenta(cd)pyrene exhibit stronger evidence of carcinogenicity, likely due to their reactive oxide metabolites .

Methyl-Substituted PAHs

Methylbenz[a]anthracene (Multiple Isomers):

- Listed in creosote toxicological profiles as isomers (CAS entries 104, 106, 110, 113) .

- Structure: Methylation at different positions alters metabolic activation pathways. For example, 6-Methylbenz[a]anthracene (CAS 316-14-3) has a molecular weight of 242.31 g/mol and distinct ionization potentials .

Dimethylbenz[a]anthracene (DMBA):

Fluorescence and Solvent Interactions

Comparative fluorescence studies reveal:

| Compound | Emission Intensity Ratio (I/II) in Cyclohexane | Emission Intensity Ratio (I/II) in DMSO |

|---|---|---|

| 11H-Benz[bc]aceanthrylene | 1.80 | 1.33 |

| 4H-Benzo[b]cyclopenta[mno]chrysene | 1.48 | 1.0 |

Mutagenicity and Metabolic Activation

Biological Activity

11H-Benz(bc)aceanthrylene, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure and potential biological activities. Its molecular formula is C20H14, and it has been the subject of various studies investigating its chemical reactivity, carcinogenicity, and interactions with biological systems.

The compound features a methyl group at the sixth position of the benz(bc)aceanthrylene structure, which influences its chemical behavior and biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 63041-88-3 |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | 8-methylpentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |

| InChI | InChI=1S/C20H14/c1-12-15-7-2-3-8-17(15)18-11-14-6-4-5-13-9-10-16(12)20(18)19(13)14/h2-10H,11H2,1H3 |

| Canonical SMILES | CC1=C2C=CC3=C4C2=C(CC4=CC=C3)C5=CC=CC=C15 |

The biological activity of 11H-Benz(bc)aceanthrylene, 6-methyl- is primarily attributed to its ability to intercalate into DNA and interact with various enzymes and receptors. This interaction can lead to alterations in transcription and replication processes. Specifically, the compound may influence cytochrome P450 enzymes, resulting in the formation of reactive metabolites that induce oxidative stress and cellular damage.

Carcinogenicity Studies

Research on the carcinogenic potential of 11H-Benz(bc)aceanthrylene, 6-methyl- has yielded mixed results:

- Positive Results : In one initiation–promotion study on mouse skin, the compound exhibited positive results for carcinogenicity .

- Negative Results : However, negative results were observed in subsequent studies involving subcutaneous injection in mice .

These findings suggest that while there is some evidence supporting its carcinogenic potential under specific conditions, further research is needed to fully understand its implications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 11H-Benz(bc)aceanthrylene, 6-methyl-, it is useful to compare it with structurally similar compounds:

The presence of the methyl group in 11H-Benz(bc)aceanthrylene may alter its reactivity and interaction with biological targets compared to these other PAHs.

Case Studies

Several case studies have explored the biological effects of PAHs including 11H-Benz(bc)aceanthrylene, 6-methyl-. For instance:

- Skin Tumor Promotion : A study indicated that topical application on mouse skin led to tumor promotion in certain conditions .

- Oxidative Stress Induction : Research demonstrated that exposure to this compound could lead to increased oxidative stress markers in cell cultures .

These case studies highlight the need for careful evaluation of exposure levels and the contexts in which these compounds may pose health risks.

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and characterizing 6-methyl-11H-benz[bc]aceanthrylene?

Methodological Answer:

Synthesis typically involves cyclopenta-fusion reactions starting from benz[a]anthracene derivatives. Characterization requires a combination of NMR (¹H and ¹³C) and UV/VIS spectroscopy to confirm structural fidelity. For example, the melting point of the pure compound is reported as 120.5–123°C , and UV/VIS spectra show absorption maxima at ~389 nm , critical for validating purity . High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for assessing trace impurities, leveraging its low solubility in ethanol (slight solubility upon heating) and chloroform .

What analytical techniques are optimal for quantifying 6-methyl-11H-benz[bc]aceanthrylene in environmental samples?

Methodological Answer:

Fluorescence spectroscopy is highly effective due to the compound’s strong emission at 389 nm (Fobs = 388.8 cm⁻¹), though absorption coefficients (A = 0.002 cm⁻¹) must be corrected using factors like f’ = 1.003 to avoid quenching artifacts . Gas chromatography-mass spectrometry (GC-MS) with derivatization is suitable for volatile matrices, while reverse-phase HPLC is preferred for particulate matter in air samples, with detection limits in the µg/L range .

How should preliminary toxicity screening for this compound be designed?

Methodological Answer:

Begin with in vitro assays (Ames test, micronucleus assay) to assess genotoxicity. For in vivo studies, the IARC-recommended dermal initiation-promotion protocol in CD-1 mice is a benchmark: apply 0.05–0.4 µmol doses in acetone, followed by tumor promotion with TPA (12-O-tetradecanoylphorbol-13-acetate). Tumor incidences of 75–90% at 20 weeks post-exposure highlight its carcinogenic potency .

Advanced Research Questions

What molecular mechanisms underlie the carcinogenicity of 6-methyl-11H-benz[bc]aceanthrylene?

Methodological Answer:

The compound’s cyclopenta-fused structure facilitates DNA adduct formation via diol-epoxide intermediates. In mouse models, it activates the aryl hydrocarbon receptor (AhR) pathway , inducing cytochrome P450 enzymes (e.g., CYP1A1) that metabolize it into reactive electrophiles. Tumorigenesis correlates with p53 mutations and oxidative stress markers (8-OHdG) in epidermal tissues . Advanced metabolomic studies using LC-MS/MS can map metabolite profiles and adduct formation kinetics .

How do photophysical properties (e.g., fluorescence quenching) impact environmental detection?

Methodological Answer:

Nitromethane is a known fluorescence quencher for this compound (Fcorr = 339.5 cm⁻¹ vs. Fobs = 388.8 cm⁻¹). Researchers must account for matrix effects (e.g., humic acids, particulate matter) by normalizing fluorescence intensity with correction factors (f’). Key parameters include:

| Parameter | Value | Reference |

|---|---|---|

| Emission wavelength | 389 nm | |

| Absorption coefficient (A) | 0.002 cm⁻¹ | |

| Correction factor (f’) | 1.003 |

How to resolve contradictions in carcinogenicity classifications (e.g., IARC Group 3 vs. observed tumorigenicity)?

Methodological Answer:

Discrepancies arise from differing experimental endpoints. While IARC classifies it as Group 3 (insufficient human evidence), mouse studies show 90% tumor incidence at 4.0 µmol doses . To reconcile this, employ adverse outcome pathway (AOP) frameworks to link mechanistic data (DNA adducts, oxidative stress) to apical endpoints. Cross-species extrapolation models (e.g., physiologically based pharmacokinetic modeling) can refine risk assessments .

What advanced techniques detect trace levels of this compound in urban air particulate matter?

Methodological Answer:

Use high-resolution GC-MS/MS with isotope dilution (e.g., deuterated analogs) for quantification in PM2.5 samples. A 2015 study detected it at 0.1–2.3 ng/m³ in urban air, correlating with traffic emissions. For genotoxicity assessment, combine with Comet assays on exposed human lung cells to quantify DNA strand breaks .

How does structural isomerism (e.g., cyclopenta-fused vs. linear PAHs) influence bioactivity?

Methodological Answer:

The cyclopenta ring in 6-methyl-11H-benz[bc]aceanthrylene increases planarity and electron density, enhancing DNA intercalation. Comparative studies with linear PAHs (e.g., benz[a]anthracene) show 10-fold higher mutagenicity in TA98 Salmonella strains. Molecular docking simulations reveal stronger binding to KRAS oncogene promoters , explaining its potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.